molecular formula C5H6BrNO2S B8094460 N-(carboxymethyl)thiazolium bromide

N-(carboxymethyl)thiazolium bromide

Cat. No.: B8094460
M. Wt: 224.08 g/mol
InChI Key: FVIZTRJYTXUROD-UHFFFAOYSA-N
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Description

N-(Carboxymethyl)thiazolium bromide is a quaternary ammonium compound featuring a thiazolium ring substituted with a carboxymethyl group at the nitrogen atom. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents and the ability to act as a complexing agent in electrochemical systems . Its synthesis typically involves alkylation of thiazole derivatives with bromoacetate precursors under mild conditions, as seen in analogous thiazolium bromide syntheses . The compound has garnered attention in energy storage research, particularly in zinc-bromine (Zn/Br) flow batteries, where it functions as a bromine-complexing agent (BCA) to mitigate bromine volatility and improve battery efficiency .

Properties

IUPAC Name

2-(1,3-thiazol-3-ium-3-yl)acetic acid;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.BrH/c7-5(8)3-6-1-2-9-4-6;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIZTRJYTXUROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=[N+]1CC(=O)O.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Phenacylthiazolium Bromide (PTB)

  • Structure : Substituted with a phenacyl group (C₆H₅COCH₂) at the thiazolium nitrogen.
  • Function : Acts as an advanced glycation end-product (AGE) cross-link breaker, reducing vascular complications in diabetic models .
  • Key Data :
    • Reduces aortic AGE content by 40% in diabetic rats .
    • Improves arterial compliance in preclinical studies .
  • Comparison : Unlike N-(carboxymethyl)thiazolium bromide, PTB lacks a carboxylate group, limiting its solubility in aqueous systems but enhancing lipid membrane permeability for tissue targeting.

Alagebrium (ALT-711)

  • Structure : 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)thiazolium chloride.
  • Function : Second-generation AGE cross-link breaker with clinical relevance in reversing vascular stiffness .
  • Key Data :
    • Restores arterial elasticity by 25% in aged humans .
  • Comparison : The methyl and phenyl substituents in alagebrium improve metabolic stability compared to this compound, which may degrade under acidic conditions due to its labile carboxymethyl group.

Methylethylmorpholinium Bromide (MEM-Br)

  • Structure : N-Methyl-N-ethylmorpholinium bromide.
  • Function : Conventional BCA in Zn/Br batteries, forming stable polybromide complexes .
  • Key Data :
    • Achieves 75% energy efficiency in commercial systems .
  • Comparison : this compound outperforms MEM-Br in reducing immiscible phase volume by 30% during polybromide formation, attributed to its carboxylate-enhanced solubility .

1-(2-Carboxymethyl)-1-Methylmorpholin-1-ium Bromide

  • Structure : Morpholinium derivative with a carboxymethyl substituent.
  • Function : Reduces bromine phase separation in flow batteries .
  • Key Data :
    • Exhibits 20% higher bromine-binding capacity than MEM-Br .

Ionic Liquids and Catalysts

N-Dodecylthiazolium Bromide

  • Structure : Thiazolium ring with a dodecyl chain at nitrogen.
  • Function : Antimicrobial agent and catalyst in organic synthesis .
  • Key Data :
    • Shows MIC values of 8 µg/mL against S. aureus .
  • Comparison : The long alkyl chain in N-dodecylthiazolium bromide enhances lipophilicity for antimicrobial action, whereas the carboxymethyl group in this compound favors hydrophilic applications.

Imidazo[2,1-b]thiazolium Bromides

  • Structure : Fused imidazole-thiazole rings.
  • Function : Analgesic and anti-inflammatory agents .
  • Key Data :
    • Reduces carrageenan-induced edema by 60% at 50 mg/kg .
  • Comparison : The fused-ring system in imidazo-thiazolium derivatives enhances bioactivity but complicates synthesis compared to the straightforward alkylation used for this compound .

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